Cas no 80443-15-8 (Acacetin 7-O-β-D-Galactopyranoside)

Acacetin 7-O-β-D-Galactopyranoside structure
80443-15-8 structure
Nom du produit:Acacetin 7-O-β-D-Galactopyranoside
Numéro CAS:80443-15-8
Le MF:C22H22O10
Mégawatts:446.404087543488
CID:1064004
PubChem ID:5480899

Acacetin 7-O-β-D-Galactopyranoside Propriétés chimiques et physiques

Nom et identifiant

    • Acacetin 7-O-β-D-Galactopyranoside
    • 7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
    • tilianin
    • 7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • 7-(beta-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 80443-15-8
    • AKOS030556308
    • A-D-galactopyranoside
    • Acacetin-7-O-beta-D-galactopyranoside
    • Acacetin, 7-O-.beta.-D-galactopyranoside
    • Acacetin 7-O-
    • SCHEMBL4801909
    • Acacetin-7-O-.beta.-D-galactopyranoside
    • 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • CHEMBL487994
    • CHEBI:65361
    • 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-galactopyranoside
    • Q27133803
    • Acacetin 7-O-beta-D-Galactopyranoside
    • 4H-1-Benzopyran-4-one, 7-(.beta.-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-
    • Acacetin-7-O-
    • HY-W742564
    • 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
    • 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • CS-0788701
    • 5,7-dihydroxy-4'-methoxyflavone-7-O-beta-D-galactopyranoside
    • TS-10238
    • 7-(beta-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
    • DA-60542
    • 5-hydroxy-2-(4-methoxyphenyl)-7-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
    • Piscine à noyau: 1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
    • La clé Inchi: NLZCOTZRUWYPTP-WHCFWRGISA-N
    • Sourire: O=C1C=C(C2C=CC(OC)=CC=2)OC2C=C(C=C(C1=2)O)O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

Propriétés calculées

  • Qualité précise: 446.12129689g/mol
  • Masse isotopique unique: 446.12129689g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 32
  • Nombre de liaisons rotatives: 5
  • Complexité: 690
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 155Ų

Propriétés expérimentales

  • Le PSA: 159.05000
  • Le LogP: 0.35290

Acacetin 7-O-β-D-Galactopyranoside PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHENG KE LU SI SHENG WU JI SHU
sc-479422-1 mg
Acacetin 7-O-β-D-Galactopyranoside,
80443-15-8
1mg
¥3,610.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-479422-1mg
Acacetin 7-O-β-D-Galactopyranoside,
80443-15-8
1mg
¥3610.00 2023-09-05
Ambeed
A183085-5mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
5mg
$350.0 2025-02-28
Ambeed
A183085-50mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
50mg
$1038.0 2025-02-28
TRC
A123590-1mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
1mg
$ 282.00 2023-04-19
A2B Chem LLC
AH52623-1mg
7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
80443-15-8 98%
1mg
$350.00 2024-04-19
Ambeed
A183085-25mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
25mg
$610.0 2025-02-28
Chemenu
CM525630-1g
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 97%
1g
$950 2024-07-23
TRC
A123590-10mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
10mg
$ 2193.00 2023-04-19
TRC
A123590-25mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
25mg
$ 3000.00 2023-09-09

Acacetin 7-O-β-D-Galactopyranoside Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
2.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
Référence
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
1.2 24 h, reflux
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 3

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  2 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
2.2 24 h, reflux
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
Référence
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 10 - 25 °C; 6 h, 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 - 25 °C; 8 h, reflux
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
3.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
Référence
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

Méthode de production 6

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 8

Conditions de réaction
1.1 Reagents: Pyridine, hydrofluoride (1:1) ;  4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Méthode de production 10

Conditions de réaction
1.1 Reagents: Iodine Solvents: Pyridine ;  2 h, rt → 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 10 - 25 °C; 6 h, 10 - 25 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  10 - 25 °C; 8 h, reflux
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
4.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
Référence
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, reflux
2.1 Reagents: Thionyl chloride ;  2 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
3.2 24 h, reflux
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Référence
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Acacetin 7-O-β-D-Galactopyranoside Raw materials

Acacetin 7-O-β-D-Galactopyranoside Preparation Products

Acacetin 7-O-β-D-Galactopyranoside Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80443-15-8)Acacetin 7-O-β-D-Galactopyranoside
A1241821
Pureté:99%/99%/99%/99%/99%
Quantité:1mg/5mg/10mg/25mg/50mg
Prix ($):213/315/382/549/934